![molecular formula C19H15N3O2S B4437801 N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4437801.png)
N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide
Overview
Description
N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes, such as kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects. Studies have reported that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide in lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which may require further investigation.
Future Directions
Several future directions for the research on N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide can be identified. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases. Additionally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.
Conclusion
In conclusion, N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide is a unique chemical compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for drug development.
Scientific Research Applications
N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide has shown potential applications in the field of medicinal chemistry. Several studies have reported its antitumor, antibacterial, and antifungal activities. This compound has also been investigated for its potential as a kinase inhibitor and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-benzyl-N-methyl-2-oxo-4-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),5,8,10,12-pentaene-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-21(12-13-6-3-2-4-7-13)18(23)14-8-5-10-22-17(14)20-15-9-11-25-16(15)19(22)24/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDSUHNTPJFRGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CN3C2=NC4=C(C3=O)SC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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